molecular formula C22H19N3O3 B1261207 cystodytin D

cystodytin D

Cat. No. B1261207
M. Wt: 373.4 g/mol
InChI Key: ANJZOYDQOAVRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cystodytin D is an alkaloid that is an enamide obtained by the formal condensation of 3-methylbut-2-enoic acid with 6-(2-amino-1-hydroxyethyl)-4H-pyrido[2,3,4-kl]acridin-4-one. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid, an organic heterotetracyclic compound, an enamide, a secondary alcohol, an enone and a secondary carboxamide. It derives from a 3-methylbut-2-enoic acid.

Scientific Research Applications

Chemical Investigation and Alkaloid Identification

Research on cystodytin D involves its identification and characterization among marine alkaloids. Diop et al. (2022) studied the tunicate Cystodytes sp., identifying various pyridoacridine alkaloids, including cystodytin L, which is closely related to this compound. These compounds are characterized using a combination of spectroscopic methods, highlighting the diversity of marine-sourced alkaloids (Diop et al., 2022).

Total Synthesis of Marine Alkaloids

Jiang et al. (2022) achieved the total synthesis of marine alkaloids cystodytins A-K, which includes this compound. This synthesis process highlights significant advances in the construction of complex molecular structures derived from marine sources. The study established the absolute configuration of stereogenic centers in these alkaloids, contributing to the understanding of their chemical nature (Jiang et al., 2022).

Biological Activities and Potential Applications

Studies on the bioactive properties of this compound and related compounds have been conducted. For example, Fong and Copp (2013) investigated the DNA binding affinity and antiproliferative activity of styelsamine and cystodytin analogues, including compounds similar to this compound. These compounds demonstrated potential for inhibiting tumor cell proliferation in vitro, indicating possible therapeutic applications in cancer treatment (Fong & Copp, 2013).

properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C22H19N3O3/c1-12(2)9-19(28)24-11-18(27)15-10-17(26)22-20-14(7-8-23-22)13-5-3-4-6-16(13)25-21(15)20/h3-10,18,27H,11H2,1-2H3,(H,24,28)

InChI Key

ANJZOYDQOAVRCX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC(C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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